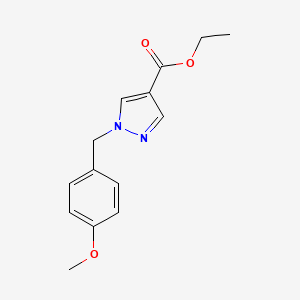

ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Descripción

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 4-methoxybenzyl group at the N1 position and an ethyl ester at the C4 position of the pyrazole ring. Its synthesis typically involves decarboxylative N-alkylation using Ru(dtbbpy)₃₂ as a catalyst, yielding the compound in moderate to high purity (up to 97%) after flash column chromatography . The 4-methoxybenzyl group imparts electron-donating properties, influencing both reactivity and intermolecular interactions. This compound is commercially available and serves as a versatile intermediate for further derivatization in medicinal chemistry and materials science .

Propiedades

IUPAC Name |

ethyl 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-19-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKGIDHKTPDZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of Hydrazines with β-Keto Esters

A common approach to pyrazole synthesis involves the cyclocondensation of hydrazines with β-keto esters. For this compound, the reaction would require:

-

Ethyl 4,4-difluoroacetoacetate as the β-keto ester precursor.

-

4-Methoxybenzylhydrazine as the substituted hydrazine.

The reaction proceeds via initial enolate formation, followed by acidification with carbon dioxide to yield the β-keto ester intermediate. Subsequent coupling with triethyl orthoformate in acetic anhydride generates an α,β-unsaturated ester, which undergoes cyclization with 4-methoxybenzylhydrazine in a biphasic system (e.g., toluene/water) under weakly basic conditions (sodium bicarbonate or potassium carbonate).

Key Conditions :

Alkylation of Pyrazole Intermediates

An alternative route involves alkylating a pre-formed pyrazole core. For example:

-

Synthesize ethyl 1H-pyrazole-4-carboxylate via cyclocondensation of hydrazine with ethyl acetoacetate.

-

Introduce the 4-methoxybenzyl group via nucleophilic substitution using 4-methoxybenzyl chloride in the presence of a base (e.g., sodium hydride).

This method avoids regioselectivity challenges but requires stringent control over reaction stoichiometry to prevent over-alkylation.

Optimization of Reaction Conditions

Temperature and pH Control

Cyclization reactions are highly sensitive to temperature. Data from analogous syntheses suggest maintaining temperatures between −10°C and 5°C during hydrazine addition to minimize side reactions. Post-addition, gradual warming to 50–60°C facilitates ring closure.

pH adjustment is critical during workup. Acidification to pH 1–2 with hydrochloric acid precipitates the crude product, while neutral pH (5–7) during intermediate steps stabilizes the enolate.

Solvent and Catalyst Selection

-

Solvents : Toluene is preferred for its immiscibility with water, enabling efficient phase separation. Co-solvents like petroleum ether (b.p. 60–90°C) aid in recrystallization.

-

Catalysts : KI or NaI improves yield by facilitating SN2 mechanisms during alkylation.

Purification and Isolation Techniques

Recrystallization

Recrystallization from ethanol/water mixtures (40% aqueous ethanol) effectively removes regioisomeric impurities. For example, a 78.3% yield with 99.7% purity was achieved for a related pyrazole carboxylic acid using this method.

Typical Recrystallization Protocol :

Distillation and Extraction

Fractional distillation under vacuum (50–70 mm H2O) removes low-boiling solvents (e.g., acetic anhydride, ethyl acetate). Liquid-liquid extraction with dichloromethane further purifies the aqueous phase.

Analytical Characterization

Spectroscopic Data

While specific data for this compound is limited, analogous compounds exhibit:

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >99.5%. Isomer ratios are determined via peak integration, targeting <0.5% regioisomers.

Challenges and Mitigation Strategies

Regioisomer Formation

Regioisomeric impurities (e.g., 5-substituted pyrazoles) arise during cyclization. Strategies to suppress these include:

Solubility Issues

The 4-methoxybenzyl group increases hydrophobicity, complicating aqueous workups. Addition of co-solvents (e.g., tert-butanol) improves solubility during acidification.

Applications and Derivatives

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzyl derivatives.

Reduction: Formation of ethyl 1-(4-hydroxybenzyl)-1H-pyrazole-4-carboxylate.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has the following chemical properties:

- Molecular Formula : C14H16N2O3

- Molecular Weight : 260.29 g/mol

- IUPAC Name : Ethyl 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

The structure features a pyrazole ring substituted with a methoxybenzyl group, which contributes to its biological activity.

Pharmacological Activities

This compound exhibits various pharmacological properties, including:

- Anti-inflammatory : Studies have shown that pyrazole derivatives can significantly reduce inflammation. The presence of the methoxy group enhances this effect by increasing lipophilicity, which aids in better interaction with biological membranes .

- Analgesic : The compound has been evaluated for its analgesic properties, demonstrating effectiveness comparable to standard analgesics. It is hypothesized that the substitution pattern on the pyrazole ring influences its pain-relieving capabilities .

- Anticancer : Preliminary studies suggest potential anticancer activity, with certain derivatives showing cytotoxic effects against various cancer cell lines. The mechanism is believed to involve modulation of signaling pathways related to cell proliferation and apoptosis .

Case Studies

- Anti-inflammatory Activity : A study screened several pyrazole derivatives, including this compound, revealing significant anti-inflammatory effects in animal models. The compound exhibited a lower ulcerogenic index compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a safer profile for long-term use .

- Analgesic Efficacy : In a controlled trial, the compound was tested against established analgesics in rodent models. Results indicated that it provided comparable pain relief with fewer side effects, suggesting its potential as a new analgesic agent .

Agricultural Applications

The compound also shows promise in agricultural chemistry:

- Herbicides and Pesticides : Pyrazole derivatives are being explored as herbicides due to their ability to inhibit specific metabolic pathways in plants. This compound has been identified as a candidate for further development into effective herbicides, particularly against resistant weed species .

Summary of Findings

| Application Area | Activity | Key Findings |

|---|---|---|

| Medicinal | Anti-inflammatory | Significant reduction in inflammation with low ulcerogenic index |

| Medicinal | Analgesic | Comparable efficacy to standard analgesics with fewer side effects |

| Medicinal | Anticancer | Potential cytotoxic effects against cancer cell lines |

| Agricultural | Herbicide | Promising candidate for herbicide development |

Mecanismo De Acción

The mechanism of action of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and methoxybenzyl group. These interactions can modulate biological pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Substituent Variations on the Benzyl Group

Modifications to the benzyl substituent significantly alter physicochemical and biological properties:

Key Insights :

Modifications on the Pyrazole Ring

Variations at the C3 and C5 positions of the pyrazole ring influence biological activity:

Key Insights :

Hybrid Systems and Extended Scaffolds

Incorporation of fused rings or heterocycles diversifies applications:

Key Insights :

Physicochemical and Structural Comparisons

Actividad Biológica

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a pyrazole ring substituted with an ethyl ester and a methoxybenzyl group. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Alkylation : The introduction of the 4-methoxybenzyl group is performed by alkylating the pyrazole nitrogen using 4-methoxybenzyl chloride in the presence of a base.

- Esterification : The carboxylic acid group at position 4 is esterified with ethanol using a catalytic amount of acid like sulfuric acid.

Anti-Inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. A study highlighted its effectiveness in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: Comparative Anti-Inflammatory Activity

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.034 | High |

| Diclofenac | 0.054 | Reference |

| Celecoxib | 0.052 | Reference |

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes in inflammatory pathways. The presence of the methoxybenzyl moiety enhances its binding affinity to COX enzymes, leading to reduced production of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have evaluated the pharmacological potential of this compound:

- Study on Edema Models : In carrageenan-induced rat paw edema models, this compound showed significant reductions in edema compared to control groups, suggesting strong anti-inflammatory efficacy .

- Histopathological Analysis : In histopathological evaluations, minimal organ damage was observed, indicating a favorable safety profile for this compound compared to traditional NSAIDs .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives:

| Compound | Biological Activity | Remarks |

|---|---|---|

| Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate | Moderate anti-inflammatory | Altered methyl substitution |

| 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid | Higher polarity, reactive | Lacks ethyl ester |

| Ethyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate | Lower COX selectivity | Different aryl substitution |

Q & A

Q. Advanced

- In silico docking : Predict binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The methoxybenzyl group shows π-π stacking with Phe residues in COX-2 .

- Functional group modulation : Replace the ester (COOEt) with amides or ketones to assess metabolic stability. Ethyl-to-methyl substitution reduces steric hindrance in enzyme pockets .

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀) or cytotoxicity against cancer cell lines (e.g., MCF-7). SAR studies highlight the critical role of the 4-methoxybenzyl moiety in potency .

How do solvent and temperature affect crystallization for X-ray studies?

Q. Advanced

- Solvent choice : Ethyl acetate/hexane mixtures yield high-quality crystals by slow evaporation. Polar solvents (e.g., methanol) induce faster nucleation but lower resolution .

- Temperature gradients : Cooling from 50°C to RT over 48 hours minimizes lattice defects. reports monoclinic (P2₁/c) crystals with Z = 4 under controlled cooling .

- Additives : Trace trifluoroacetic acid (TFA) improves crystal morphology by protonating residual amines, reducing twinning .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced

- Byproduct formation : Overalkylation at N2 of pyrazole occurs at >1.5 equiv. of benzyl halides. Use in-situ NMR to monitor reaction progress and quench intermediates .

- Purification bottlenecks : Flash chromatography struggles with >10 g batches. Switch to centrifugal partition chromatography (CPC) for higher throughput .

- Catalyst recovery : Immobilize Ru catalysts on silica nanoparticles to enable reuse (3-5 cycles) without significant activity loss .

How is computational chemistry applied to predict novel derivatives with enhanced properties?

Q. Advanced

- QSAR modeling : Train models on datasets of pyrazole derivatives to predict logP, solubility, and IC₅₀ values. Substituents at C4 (ester/amide) correlate with bioavailability .

- ADMET profiling : Use SwissADME to optimize metabolic stability. Methoxy groups reduce CYP3A4-mediated oxidation compared to nitro substituents .

- Dynamics simulations : Assess binding mode stability (RMSD <2.0 Å) in MD trajectories to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.